

Spectroscopic Profile of L-Histidinamide Dihydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *H-His-NH₂·2HCl*

Cat. No.: *B613043*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-Histidinamide Dihydrochloride (H-His-NH₂·2HCl), a derivative of the essential amino acid L-histidine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors requiring detailed structural and analytical information on this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for H-His-NH₂·2HCl, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The NMR and IR data are based on typical values for the L-histidine core structure and may be used as a reference for the analysis of L-Histidinamide Dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (D₂O)

Chemical Shift (ppm)	Multiplicity	Assignment
~8.7	Singlet	Imidazole C2-H
~7.4	Singlet	Imidazole C4-H
~4.1	Triplet	α -CH
~3.4	Doublet of doublets	β -CH ₂

Table 2: ¹³C NMR Spectroscopic Data (D₂O)

Chemical Shift (ppm)	Assignment
~175	C=O (Amide)
~135	Imidazole C2
~130	Imidazole C5
~118	Imidazole C4
~55	α -CH
~28	β -CH ₂

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (amine and amide)
3150-3000	Medium	C-H stretch (imidazole ring)
~2900	Medium	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (Amide I)
~1600	Medium	N-H bend (Amine)
~1550	Medium	C=N stretch (imidazole ring), N-H bend (Amide II)
~1450	Medium	C-H bend (aliphatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₆ H ₁₂ Cl ₂ N ₄ O
Molecular Weight	227.09 g/mol
[M+H] ⁺ (Monoisotopic)	155.0876 m/z
[M+H] ⁺ (Average)	155.17 g/mol

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of H-His-NH₂·2HCl for structural elucidation.

Materials:

- H-His-NH₂·2HCl sample
- Deuterium oxide (D₂O)
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of H-His-NH₂·2HCl in 0.5-0.7 mL of D₂O in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of D₂O.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
 - Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
 - Phase and baseline correct the spectrum. Reference the spectrum to the residual HDO peak at 4.79 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.

- Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
- Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
- Phase and baseline correct the spectrum.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of H-His-NH₂·2HCl to identify functional groups.

Materials:

- H-His-NH₂·2HCl sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Hydraulic press with pellet-making die
- FT-IR Spectrometer with a sample holder

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Dry the H-His-NH₂·2HCl sample and KBr powder to remove any moisture.
 - Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.
 - Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to the pellet-making die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectral Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing:
 - Perform a background subtraction.
 - Identify and label the major absorption bands.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of H-His-NH₂·2HCl.

Materials:

- H-His-NH₂·2HCl sample
- Methanol or water (HPLC grade)
- Formic acid (for ESI)
- Mass Spectrometer (e.g., Electrospray Ionization - ESI)

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of H-His-NH₂·2HCl (approximately 10-100 μM) in a suitable solvent such as methanol or water.
 - For ESI, it is common to add a small amount of formic acid (0.1%) to the solution to promote protonation.
- Instrumentation and Analysis:

- Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer.
- Acquire the mass spectrum in positive ion mode.
- Set the mass range to scan for the expected molecular ion.
- Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to obtain a stable and strong signal.
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule $[M+H]^+$.
 - Compare the observed m/z value with the theoretically calculated value.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of H-His-NH₂·2HCl.

Caption: Workflow for spectroscopic analysis of **H-His-NH₂·2HCl**.

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